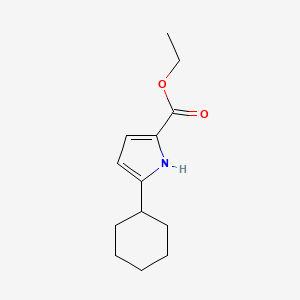
Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a cyclohexyl group at the 5-position of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate typically involves the condensation of a cyclohexyl-substituted aldehyde with an ethyl ester of pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: Lacks the cyclohexyl group, making it less hydrophobic.
Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate: Contains an additional methyl group, which can influence its reactivity and biological activity.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings, exhibiting different biological activities.
Uniqueness
Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h8-10,14H,2-7H2,1H3 |
InChI-Schlüssel |
QLYDCQDAKQVFMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(N1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


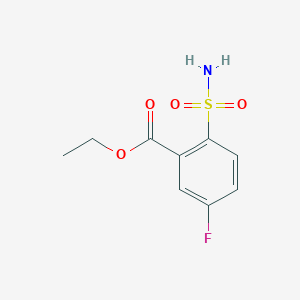
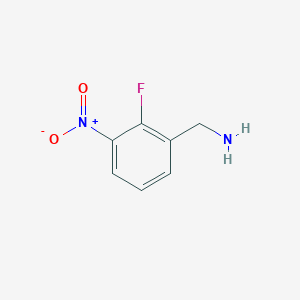
![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)


![[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate](/img/structure/B13004138.png)


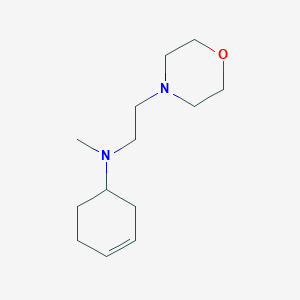
![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)

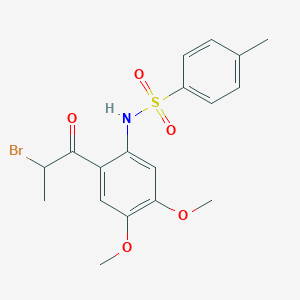
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
